Cas no 42924-53-8 (Nabumetone)

Nabumetone 化学的及び物理的性質
名前と識別子
-
- 4-(6-Methoxynaphthalen-2-yl)butan-2-one
- Nabumeton
- 4-(2-methoxynaphthalen-6-yl)butan-2-one
- 4-[6-METHOXY-2-NAPHTHYL]-2-BUTANONE
- BRL14777
- Nabumetone
- 4-(6-Methoxy-2-naphthyl)-2-butanone
- Arthaxan
- Dolsinal
- Listran
- Mebutan
- Nabumetona
- Relafen
- Relif
- Relifen
- Relifex
- Consolan
- Balmox
- Unimetone
- Nabumetonum
- Flambate
- Prodac
- Nabumetonum [INN-Latin]
- Nabuser
- 4-(6-Methoxy-2-naphthalenyl)-2-butanone
- BRL 14777
- MLS000069541
- 2-Butanone, 4-(6-methoxy-2-naphthalenyl)-
- LW0TIW155Z
- SMR000058835
- BLXXJMDCKKHMK
- KBio1_000850
- Opera_ID_765
- M01AX01
- HMS3714F20
- Pharmakon1600-01503650
- KBio2_001966
- FT-0672583
- NABUMETONE (USP-RS)
- AB00052392_14
- Nabumetone (USAN:USP:INN:BAN:JAN)
- Nabumetone, United States Pharmacopeia (USP) Reference Standard
- Prestwick0_000909
- Spectrum4_000174
- NINDS_000850
- Nabumentone
- HMS2090D13
- NC00579
- BRN 2103472
- Nabumetone 1000 mg
- cid_4409
- Nabumatone Form II
- DTXSID4045472
- NABUMETONE [ORANGE BOOK]
- NABUMETONE [USP IMPURITY]
- SCHEMBL2256
- Nabumetonum (INN-Latin)
- NABUMETONE [MI]
- HY-B0559
- Nabumetone [USAN:USP:INN:BAN:JAN]
- NS00003590
- Spectrum2_001969
- FT-0629765
- NCGC00016853-02
- NABUMETONE [USP MONOGRAPH]
- HMS3652M04
- Prestwick2_000909
- SW197312-3
- NCGC00095063-02
- EN300-1853581
- A826072
- DivK1c_000850
- AB00052392_15
- BSPBio_000758
- Q425207
- SR-01000759138-2
- NCGC00016853-06
- NABUMETONE [JAN]
- NABUMETONE [VANDF]
- SBI-0051869.P002
- KBioGR_000687
- NCGC00095063-01
- Nabumetone, analytical standard
- BRD-K65146499-001-14-7
- KBioSS_001966
- RELAFEN DS
- NABUMETONE (EP MONOGRAPH)
- HMS1570F20
- Relafen (TN)
- Prestwick3_000909
- CHEBI:7443
- HMS3885A22
- NSC-758623
- HMS1922G10
- CHEMBL1070
- NSC 758623
- HMS2093I05
- HMS2097F20
- BPBio1_000834
- Nabumetone 750 mg
- Tox21_110647
- NCGC00016853-01
- Spectrum5_001286
- D00425
- UNII-LW0TIW155Z
- L10109
- AB00052392
- KBio2_007102
- BRL-14777
- NABUMETONE [MART.]
- AM20040460
- BIDD:GT0104
- GTPL7245
- NABUMETONE [EP MONOGRAPH]
- KS-1371
- NSC758623
- NCGC00016853-13
- SPBio_002097
- MLS001076325
- BRD-K65146499-001-04-8
- NABUMETONE [USAN]
- BDBM40128
- NABUMETONE (MART.)
- SPBio_002957
- CAS-42924-53-8
- CCG-39507
- NABUMETONE [WHO-DD]
- CCRIS 8108
- HMS502K12
- BCP12152
- HMS2230H12
- NABUMETONE (USP MONOGRAPH)
- HMS3259I16
- DB00461
- Spectrum_001486
- 42924-53-8
- DTXCID2025472
- MFCD00079518
- SR-01000759138
- Prestwick1_000909
- NABUMETONE (USP IMPURITY)
- AC-19025
- SR-01000759138-3
- AKOS009529199
- NCGC00016853-03
- 4-(6-methoxy-2-naphthyl)butan-2-one
- AB00052392-13
- KBio2_004534
- NABUMETONE [USP-RS]
- Nabumetone 500 mg
- Nabumetone, European Pharmacopoeia (EP) Reference Standard
- IDI1_000850
- SPECTRUM1503650
- NABUMETONE [INN]
- Tox21_110647_1
- BN166181
- Nabumetone, British Pharmacopoeia (BP) Reference Standard
- s4051
- Nabumetone (JP17/USP/INN)
- BRD-K65146499-001-27-9
- BRD-K65146499-001-26-1
-
- MDL: MFCD00079518
- インチ: 1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3
- InChIKey: BLXXJMDCKKHMKV-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C2C([H])=C(C([H])=C([H])C=2C=1[H])C([H])([H])C([H])([H])C(C([H])([H])[H])=O
- BRN: 2103472
計算された属性
- せいみつぶんしりょう: 228.11500
- どういたいしつりょう: 228.11503
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- 色と性状: 白色/白色に近い、結晶粉末
- 密度みつど: 1.0657 (rough estimate)
- ゆうかいてん: 80-810C
- ふってん: 372.3°C at 760 mmHg
- フラッシュポイント: 165.4 °C
- 屈折率: 1.5542 (estimate)
- ようかいど: Soluble in alcohol or chloroform
- PSA: 26.30000
- LogP: 3.37000
Nabumetone セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 22-40
- セキュリティの説明: 36/37
- RTECS番号:EL9085000
-
危険物標識:
- リスク用語:R22; R40
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Nabumetone 税関データ
- 税関コード:2914399090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
Nabumetone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-204813-5g |
Nabumetone, |
42924-53-8 | ≥99% | 5g |
¥647.00 | 2023-09-05 | |
ChemScence | CS-2669-1g |
Nabumetone |
42924-53-8 | 99.98% | 1g |
$66.0 | 2022-04-27 | |
BAI LING WEI Technology Co., Ltd. | 473771-10g |
Nabumetone, 98% |
42924-53-8 | 98% | 10g |
¥ 1729 | 2022-04-26 | |
Ambeed | A307752-250mg |
4-(6-Methoxynaphthalen-2-yl)butan-2-one |
42924-53-8 | 98% | 250mg |
$31.0 | 2025-02-22 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11086-50mg |
Nabumetone |
42924-53-8 | 98% | 50mg |
¥617.00 | 2023-09-09 | |
Ambeed | A307752-100mg |
4-(6-Methoxynaphthalen-2-yl)butan-2-one |
42924-53-8 | 98% | 100mg |
$13.0 | 2025-02-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N873808-1g |
Nabumetone |
42924-53-8 | 99% | 1g |
550.00 | 2021-05-17 | |
S e l l e c k ZHONG GUO | S4051-50mg |
Nabumetone |
42924-53-8 | 99.61% | 50mg |
¥794.49 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M97470-5g |
Nabumetone |
42924-53-8 | 5g |
¥759.0 | 2021-09-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1258-1 mL * 10 mM (in DMSO) |
Nabumetone |
42924-53-8 | 99.61% | 1 mL * 10 mM (in DMSO) |
¥530.00 | 2022-04-26 |
Nabumetone 関連文献
-
Beatriz de Pina Mariz,Sara Carvalho,Iris L. Batalha,Ana Sofia Pina Org. Biomol. Chem. 2021 19 1915
-
Simona M. Coman,Iunia Podolean,Madalina Tudorache,Bogdan Cojocaru,Vasile I. Parvulescu,Marta Puche,Hermenegildo Garcia Chem. Commun. 2017 53 10271
-
Joshua Schmidt,Clayton Ehasz,Michael Epperson,Kimberly Klas,Justin Wyatt,Mirko Hennig,Marcello Forconi Org. Biomol. Chem. 2013 11 8419
-
Domenico C. M. Albanese,Nicoletta Gaggero RSC Adv. 2015 5 10588
-
Rodney A. Fernandes,Gujjula V. Ramakrishna,Venkati Bethi Org. Biomol. Chem. 2020 18 6115
-
Shu-Hui Tsai,Yi-Hsin Liu,Pei-Lin Wu,Chen-Sheng Yeh J. Mater. Chem. 2003 13 978
-
Yu Ji,Zhenxia Du,Haojie Zhang,Yun Zhang Anal. Methods 2014 6 7294
-
José Antonio Murillo Pulgarín,Aurelia Ala?ón Molina,Fernando Martínez Ferreras Analyst 2012 137 5144
-
9. Photoactive assemblies of organic compounds and biomolecules: drug–protein supramolecular systemsIgnacio Vayá,Virginie Lhiaubet-Vallet,M. Consuelo Jiménez,Miguel A. Miranda Chem. Soc. Rev. 2014 43 4102
-
Daria De Raffele,Sergio Martí,Vicent Moliner Chem. Commun. 2021 57 5306
Nabumetoneに関する追加情報
Recent Advances in Nabumetone (42924-53-8) Research: A Comprehensive Review
Nabumetone (CAS: 42924-53-8), a nonsteroidal anti-inflammatory drug (NSAID), has been widely used for its analgesic and anti-inflammatory properties. Recent studies have focused on its pharmacokinetics, therapeutic efficacy, and potential side effects, as well as novel formulations to enhance its bioavailability and reduce gastrointestinal toxicity. This research brief synthesizes the latest findings on Nabumetone, providing insights into its current applications and future directions in clinical practice.
One of the key areas of recent research involves the optimization of Nabumetone's formulation. A 2023 study published in the Journal of Pharmaceutical Sciences explored the development of nanoemulsion-based delivery systems for Nabumetone, demonstrating improved solubility and sustained release profiles. The study highlighted that such formulations could significantly reduce the drug's adverse effects while maintaining its therapeutic efficacy, particularly in chronic inflammatory conditions like osteoarthritis.
Another significant advancement is the investigation of Nabumetone's metabolic pathways. Research published in Drug Metabolism and Disposition in 2024 elucidated the role of cytochrome P450 enzymes, particularly CYP2C9, in the metabolism of Nabumetone. The findings suggest that genetic polymorphisms in CYP2C9 may influence interindividual variability in drug response, paving the way for personalized medicine approaches in NSAID therapy.
In addition to its traditional uses, recent preclinical studies have explored Nabumetone's potential in cancer therapy. A 2023 study in Cancer Research reported that Nabumetone exhibits antiproliferative effects in certain cancer cell lines, possibly through the inhibition of COX-2 and downstream inflammatory pathways. While these findings are preliminary, they open new avenues for repurposing Nabumetone in oncology.
Despite its benefits, Nabumetone's safety profile remains a topic of ongoing research. A meta-analysis published in Clinical Pharmacology & Therapeutics in 2024 evaluated the risk of cardiovascular events associated with long-term Nabumetone use. The analysis concluded that while the risk is lower compared to other NSAIDs like diclofenac, careful monitoring is still recommended for patients with preexisting cardiovascular conditions.
In conclusion, recent research on Nabumetone (42924-53-8) underscores its evolving role in pain management and inflammation. Innovations in drug delivery, insights into metabolic pathways, and exploratory applications in oncology highlight the drug's versatility. However, further clinical trials are needed to validate these findings and optimize its use in diverse patient populations.
42924-53-8 (Nabumetone) 関連製品
- 1216770-08-9(Nabumetone-d3)
- 104-20-1(4-(4-Methoxyphenyl)-2-butanone)
- 53526-25-3(1-(6-Methoxynaphthalen-2-yl)heptan-1-one)
- 343272-52-6(3-(6-Methoxy-2-naphthalenyl)-5-methylcyclohexanone (Impurity))
- 343272-53-7(Nabumetone Dimer Impurity)
- 1213691-14-5((2S)-2-amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol)
- 496056-53-2(4-(m-tolylmethyl)piperidine)
- 2171939-53-8(3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid)
- 1798842-75-7(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid methyl ester)
- 110590-27-7(methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate)

